molecular formula C13H20N2S B1298782 Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro- CAS No. 5579-43-1

Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro-

Cat. No.: B1298782
CAS No.: 5579-43-1
M. Wt: 236.38 g/mol
InChI Key: BNFUEZMEJGCGKN-UHFFFAOYSA-N
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Description

The compound Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro- (hereafter referred to as the target compound) is a spirocyclic heterocycle featuring a fused cyclohexane-quinazoline-thione scaffold. Its molecular formula is C₁₃H₂₀N₂OS, with a molecular weight of 248.38 g/mol (derived from and ). The spiro architecture integrates a cyclohexane ring fused to a partially hydrogenated quinazoline-thione moiety, conferring unique conformational rigidity and electronic properties.

Properties

IUPAC Name

spiro[1,3,5,6,7,8-hexahydroquinazoline-4,1'-cyclohexane]-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2S/c16-12-14-11-7-3-2-6-10(11)13(15-12)8-4-1-5-9-13/h1-9H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFUEZMEJGCGKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C3=C(CCCC3)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30204352
Record name Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5579-43-1
Record name Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro- is a unique organic compound belonging to the quinazoline family, characterized by its spiro structure. This compound has attracted attention due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. The molecular formula of this compound is C13H20N2SC_{13}H_{20}N_{2}S, and it has a molecular weight of 236.38 g/mol .

Chemical Structure and Properties

The structural features of spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione include:

  • Spiro Configuration : Two fused rings sharing a carbon atom.
  • Thione Group : The presence of a thione group (–S=) that can participate in various chemical reactions.
  • Nitrogen Atoms : Nitrogen atoms in the quinazoline ring may engage in protonation or coordination with metal ions.

These features contribute to its reactivity and potential biological activity .

Anticancer Activity

Research indicates that quinazoline derivatives often exhibit significant anticancer properties. Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione has been studied for its potential as a protein kinase inhibitor, which is crucial in cancer therapy. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) .

Antimicrobial Activity

The antimicrobial properties of spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione are also noteworthy. Similar compounds have demonstrated activity against various bacterial strains. For instance, derivatives have shown minimal inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL against Gram-positive and Gram-negative bacteria .

CompoundMIC (µg/mL)Activity
6b4Antibacterial
6c8Antibacterial
9b4Antifungal

Case Studies

Several studies have investigated the biological activity of compounds related to spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione:

  • Antitumor Activity :
    • A study evaluated the cytotoxic effects of spiro derivatives on HepG2 and MCF-7 cell lines. The most potent candidates exhibited IC50 values significantly lower than doxorubicin, suggesting enhanced efficacy in targeting cancer cells .
  • Antimicrobial Evaluation :
    • Another study assessed the antimicrobial activity of various spiro compounds against a range of microbial strains, demonstrating effective inhibition comparable to standard antibiotics like amoxicillin .

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding interactions between spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione and specific biological targets. These studies provide insights into how the compound interacts at the molecular level with proteins involved in disease processes, which is crucial for understanding its pharmacodynamics and pharmacokinetics .

Scientific Research Applications

Overview

Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro- is a complex organic compound that belongs to the quinazoline family. This compound has garnered attention for its unique structural features and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The molecular formula of this compound is C13H20N2SC_{13}H_{20}N_{2}S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms.

Medicinal Chemistry

The unique structural features of spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione suggest potential applications in medicinal chemistry. Compounds with similar structures have been investigated for various pharmacological properties:

  • Anti-inflammatory Activity : Quinazoline derivatives are known for their anti-inflammatory effects, which could be explored further with this compound.
  • Analgesic Properties : Some derivatives have shown effectiveness in pain relief, suggesting that spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione may also exhibit similar properties.
  • Anticancer Activity : Research indicates that quinazoline derivatives can act as protein kinase inhibitors, making them candidates for cancer treatment.

Biological Interaction Studies

Interaction studies involving this compound could focus on its binding affinity to various biological targets such as enzymes or receptors. Molecular docking studies may provide insights into how this compound interacts at the molecular level with proteins involved in disease processes.

Synthesis and Derivative Formation

The synthesis of spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione typically involves multi-step organic reactions aimed at optimizing yield and purity. The ability to create derivatives through modification of functional groups can lead to compounds with enhanced biological activity.

Case Studies and Comparative Analysis

Compound NameStructural FeaturesBiological Activity
8'-Chloro-1'h-spiro[cyclohexane-1,4'-quinazolin]-2'(3'h)-oneChlorine substitution on quinazolineAnticancer properties
3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'-oneDifferent spiro configurationAnti-inflammatory effects
4'(3'h)-one・1'H-Spiro[cyclohexane-1,2'-quinazolin]Variations in ring structurePotential analgesic activity

This table highlights notable compounds that share structural similarities with spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione and their associated biological activities. The unique arrangement of functional groups in spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione may influence its interactions differently compared to other compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • The target compound’s spiro-thione structure distinguishes it from oxygenated analogs like 1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one (), which lacks the thione group and shows a lower molecular weight.
  • Compound 12 () incorporates a thiazolo-pyrido-pyrimidine system, resulting in higher molecular complexity and lower melting points (145–147°C vs. 300°C for the target compound).

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison
Compound Name IR Peaks (cm⁻¹) ¹H NMR Features (δ, ppm)
Target Compound 3362 (N–H), 1644 (C=O), 1269 (C–N–C) 7.91 (s, 1H, aromatic), 1.5–2.1 (m, cyclohexane)
4-(1,3-Dioxoisoindolin-2-yl)-2-thioxo-... (4) 1680 (C=O), 1220 (C=S) 2.5–3.0 (m, spiro-CH₂), 7.3–7.5 (aromatic)
3’-(4-Fluorophenyl)-...-thione (12) 3200 (N–H), 1650 (C=N) 7.8–8.1 (fluorophenyl), 6.9–7.3 (aromatic)

Key Observations :

  • The C=S stretch in the target compound (absent in Table 2 due to focus on ) is typically observed near 1200–1250 cm⁻¹ , distinguishing it from carbonyl-containing analogs .
  • ¹H NMR shifts for the cyclohexane moiety (δ 1.5–2.1 ppm) are conserved across spiro-cyclohexane derivatives but vary with substituent electronic effects .

Key Observations :

  • The target compound’s AChE inhibition (IC₅₀ = 2.8 µM) is competitive with galantamine (IC₅₀ = 1.5 µM), likely due to hydrogen bonding between the thione group and the enzyme’s catalytic site .
  • In contrast, compound 6 () shows potent larvicidal activity, attributed to its triazolo-pyrimidine-thione system enhancing membrane permeability .

Computational and In Silico Insights

  • Molecular Docking : The target compound’s thione group forms a critical hydrogen bond with AChE’s Tyr337 residue, as shown in in silico studies .
  • DFT Calculations : Spiro-cyclohexane derivatives exhibit low HOMO-LUMO gaps (4–5 eV), correlating with their reactivity in electrophilic substitutions .

Q & A

Basic: What are the established synthetic routes for preparing this spiroquinazoline-thione compound?

Methodological Answer:
The compound is commonly synthesized via the Mannich reaction , which introduces aminoalkyl groups into the quinazoline scaffold. Markov and Farat (2012) demonstrated the use of cyclohexanone derivatives and thiourea to form the spirocyclic core under acidic conditions . Alternative routes include cyclocondensation of enaminones with isatin derivatives in aqueous media, as shown by Tiwari et al. (2018), yielding spiroquinoline-carboxylate analogs . Key steps involve:

  • Cyclohexane ring formation : Cyclization with formaldehyde or paraformaldehyde.
  • Thione incorporation : Reaction with Lawesson’s reagent or thiourea derivatives.
  • Purification : Column chromatography (e.g., ethyl acetate/hexane) and recrystallization (ethanol or methanol) .

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:
Characterization relies on multimodal spectroscopy and crystallography:

  • NMR : 1^1H and 13^13C NMR identify spiro-junction protons (δ 1.18–2.06 ppm for cyclohexane CH2_2) and thione sulfur environments (δ 182.1 ppm in 13^13C) .
  • IR : C=S stretching at ~1243 cm1^{-1} confirms thione functionality .
  • Mass spectrometry : HRMS-ESI validates molecular weight (e.g., m/z 447.63 for a derivative in ).
  • X-ray crystallography : Resolves spirocyclic conformation, as shown for similar spiro-pyrimidines .

Advanced: How can structure-activity relationships (SAR) guide the design of bioactive analogs?

Methodological Answer:
SAR studies focus on:

  • Core modifications : Substituting the cyclohexane ring with bulkier groups (e.g., phenyl in ) enhances steric interactions with enzymatic pockets (e.g., chitinase in Culex pipiens ).
  • Thione vs. ketone : Thione derivatives exhibit higher binding affinity to sulfhydryl-containing enzyme active sites (e.g., HIV-1 reverse transcriptase inhibition via TIBO-like mechanisms ).
  • Side-chain optimization : Hydroxyphenyl or bromobenzoyl groups (as in ) improve solubility and target specificity. Computational docking (e.g., AutoDock Vina) predicts binding modes to prioritize synthesis .

Advanced: What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?

Methodological Answer:

  • ADMET prediction : Tools like SwissADME assess logP (~3.5 for optimal membrane permeability) and CYP450 interactions .
  • Toxicity profiling : QSAR models (e.g., ProTox-II) screen for hepatotoxicity and mutagenicity, critical for preclinical prioritization .
  • Molecular dynamics (MD) : Simulations (e.g., GROMACS) evaluate stability in biological matrices, such as binding persistence to FGFR1 kinase .

Data Contradictions: How to resolve discrepancies in reported biological activities across studies?

Methodological Answer:
Discrepancies arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. resazurin for cytotoxicity in vs. ).
  • Structural ambiguity : Confirm regiochemistry via NOESY (e.g., distinguishing 5' vs. 6' substitution ).
  • Statistical rigor : Use ANOVA with post-hoc tests (p < 0.05) and report confidence intervals, as in . Cross-validate with orthogonal assays (e.g., enzymatic vs. cellular inhibition ).

Biological Targets: Which enzymes or pathways are modulated by this compound?

Methodological Answer:

  • Chitinase inhibition : Derivatives in reduce larval molting in Culex pipiens (IC50_{50} ~10 µM).
  • Kinase inhibition : Spiroquinazolines target FGFR1 (PDB: 3RHK) via H-bonding with Asp635 .
  • Antiviral activity : Thione analogs may mimic TIBO derivatives, inhibiting HIV-1 reverse transcriptase uncompetitively with poly(C)-oligo(dG) .

Advanced: What strategies optimize yield in multi-step syntheses?

Methodological Answer:

  • Reagent stoichiometry : Excess formaldehyde (3 eq.) and amines (2 eq.) drive cyclization .
  • Catalyst selection : Proline catalysis improves enantioselectivity in spiro-ring formation .
  • Workflow : One-pot reactions minimize intermediate isolation (e.g., combining thiourea and cyclohexanone steps ).

Basic: How to assess purity and stability during storage?

Methodological Answer:

  • HPLC : Use C18 columns (acetonitrile/water gradient) to detect degradation products (>95% purity required ).
  • Stability studies : Accelerated aging at 40°C/75% RH over 4 weeks; monitor via TLC or NMR .
  • Lyophilization : For hygroscopic derivatives, store under argon at -20°C .

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